molecular formula C6H7ClO B1617263 3-Chlorocyclohex-2-en-1-one CAS No. 5682-75-7

3-Chlorocyclohex-2-en-1-one

Cat. No. B1617263
CAS RN: 5682-75-7
M. Wt: 130.57 g/mol
InChI Key: HGTXPEOKLIDWIK-UHFFFAOYSA-N
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Description

3-Chlorocyclohex-2-en-1-one (CAS Number: 5682-75-7) is a chemical compound with the molecular formula C6H7ClO . It is also known by other names such as 3-chloro-2-cyclohexen-1-one and 3-chloro-2-cyclohexén-1-one . This compound belongs to the class of aryl chlorides and has a cyclohexenone structure.


Synthesis Analysis

The synthesis of 3-Chlorocyclohex-2-en-1-one can be achieved through various methods. One common approach involves the reaction of oxalyl dichloride with the corresponding cyclohexenone derivative in the presence of N,N-dimethyl-formamide as a solvent . Further details on specific synthetic routes and conditions would require a more in-depth literature review.

Scientific Research Applications

Synthesis of m-Aryloxy Phenols

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of phenol derivatives .

Summary of the Application

3-Chlorocyclohex-2-en-1-one is used in the synthesis of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Methods of Application or Experimental Procedures

In 2023, a chemical reaction was reported wherein 3-chlorocyclohex-2-en-1-one was treated with phenols in the presence of K2CO3, resulting in the formation of 3-(aryloxy)cyclohex-2-en-1-ones . The synthesized products were then subjected to bromination at the C(2) position using NBS in DMF .

Results or Outcomes

The result of this process is the formation of m-aryloxy phenols, which have potential biological activities, including anti-tumor and anti-inflammatory effects . These compounds also improve the thermal stability and flame resistance of materials like plastics, adhesives, and coatings .

Safety And Hazards

3-Chlorocyclohex-2-en-1-one should be handled with care. Safety precautions include wearing personal protective equipment, ensuring adequate ventilation, avoiding skin and eye contact, and keeping the container tightly closed in a dry and well-ventilated place. Refrigeration is recommended .

Future Directions

Research on 3-Chlorocyclohex-2-en-1-one could explore its applications in materials science, pharmaceuticals, and organic synthesis. Investigating its potential biological activities and optimizing synthetic routes may lead to novel applications .

properties

IUPAC Name

3-chlorocyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO/c7-5-2-1-3-6(8)4-5/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTXPEOKLIDWIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CC(=O)C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340886
Record name 3-chlorocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chlorocyclohex-2-en-1-one

CAS RN

5682-75-7
Record name 3-chlorocyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorocyclohex-2-en-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
B Duvvuru, D Amankulova, S Gauden, T Haffemayer… - Tetrahedron, 2023 - Elsevier
… We find that phenols generally react easily with 3-chlorocyclohex-2-en-1-one (19) in refluxing acetone in the presence of K 2 CO 3 to give the expected substitution products 20 (…
PS Mariano, D Dunaway-Mariano… - The Journal of Organic …, 1979 - ACS Publications
… oct-5-ene (18) in 15 mL of anhydrous THF containing 374 mg (2.71 mmol) of suspended K2C03 under an Ar atmosphere was added 360 mg (2.77 mmol) of 3-chlorocyclohex-2-en1-one.…
Number of citations: 59 0-pubs-acs-org.brum.beds.ac.uk
V Georgian, RJ Harrisson… - The Journal of Organic …, 1962 - ACS Publications
… Attempted Condensation of Acetamidomalonic Ester and 2-Carbethoxymethyl-3-chlorocyclohex-2 - en -1 - one.—Acetamidomalonic ester(5 g.) was …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
T Huber, D Kaiser, J Rickmeier… - The Journal of Organic …, 2015 - ACS Publications
Here we describe the realization of a one-pot protocol for the β-C–H halogenation of cyclic enones via umpolung of the β-carbon. The developed method includes hydrazone formation …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
D Amankulova, G Berganayeva, B Kudaibergenova… - Molecules, 2023 - mdpi.com
… Synthesis of 3-Aryloxyphenols from 3-Chlorocyclohex-2-en-1-one In 2023, a chemical reaction was reported by Clive et al. wherein 3-chlorocyclohex-2-en-1-one was treated with …
Number of citations: 7 0-www-mdpi-com.brum.beds.ac.uk
F Munyemana, L Ghosez - Synthesis, 2023 - thieme-connect.com
The replacement of a hydroxyl group by a halogen is a pivotal organic functional group transformation. Existing procedures often require acidic conditions or lack sustainability and atom …
L Gilles, S Antoniotti - ChemPlusChem, 2022 - Wiley Online Library
… Using a substituted 3-chlorocyclohex-2-en-1-one derivative, an elegant access to a spiro[4.5]decanone 35 was proposed through conjugated addition of 1,5-dilithiopentane and …
TS Khlebnicova, YA Piven', VG Isakova… - Journal of …, 2018 - Wiley Online Library
Regioselective methods for synthesis of hitherto unreported both 6,7‐dihydro‐1,2‐benzisoxazol‐4(5H)‐ones and 6,7‐dihydro‐2,1‐benzisoxazol‐4(5H)‐ones with perfluoroalkyl or …
MJ Mphahlele, TA Modro - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
Lithiated allylic phosphonates react with 3-methoxy- or 3-chloro-substituted cyclohexanones and cyclopentanones at the β-carbon according to the addition–elimination mechanism. …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
PL Huesmann - 1979 - search.proquest.com
An investigation of novel and general approaches to the syntheses of hydroi so ou inol ines and hydrophenanthri di nes is described. These approaches employ amino-Claisen and …

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